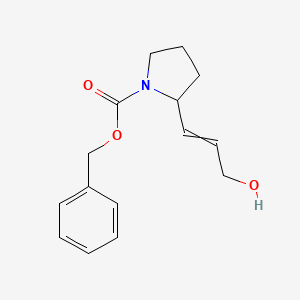
benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate
Cat. No. B8755824
M. Wt: 261.32 g/mol
InChI Key: XRVPHGWCSXRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205302B2
Procedure details


0.73 g of (±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propen-1-ol was dissolved in 7 ml of ethanol and, after adding 200 mg of 5% palladium-carbon, the mixture was heated to 35° C. and hydrogenated at atmospheric pressure for 8 hours. A catalyst was removed by filtering the reaction solution and the filtrate was concentrated under reduced pressure to obtain 0.34 g of the desired compound as a pale yellow oily substance.
Quantity
0.73 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH:16]=[CH:17][CH2:18][OH:19])=O)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][CH2:17][CH2:18][OH:19] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C=CCO
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
palladium-carbon
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A catalyst was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering the reaction solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(CCC1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
